molecular formula C5H8N4S B1293095 4-(Ethylthio)-1,3,5-triazin-2-amine CAS No. 1030520-58-1

4-(Ethylthio)-1,3,5-triazin-2-amine

Cat. No. B1293095
M. Wt: 156.21 g/mol
InChI Key: AVBKNGJOMAVMNK-UHFFFAOYSA-N
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Description

The compound "4-(Ethylthio)-1,3,5-triazin-2-amine" is a derivative of 1,2,4-triazine, which is a heterocyclic compound featuring a ring with three nitrogen atoms and three carbon atoms. The ethylthio group attached to the triazine ring suggests potential for increased bioactivity and solubility, which could be of interest in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of related triazine derivatives has been explored in several studies. For instance, the synthesis of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines involved multiple steps, starting with the interaction of diethyloxalate with acetone and progressing through several stages of molecular modification to achieve the desired triazine structure . Another study reported the synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one using a sequence of reactions including Willamson synthesis and cyclization . These methods demonstrate the complexity and versatility of synthesizing triazine derivatives.

Molecular Structure Analysis

The molecular structure of triazine derivatives is crucial for their potential optoelectronic properties. A study on the synthesis and optical properties of some 3,4-(ethylenedioxythiophen-2-yl)-1,2,4-triazine derivatives revealed that the molecular structure was characterized by UV–Vis absorption and emission spectra, X-ray analysis, and theoretical calculations at the DFT level . This suggests that similar analytical techniques could be applied to "4-(Ethylthio)-1,3,5-triazin-2-amine" to understand its molecular structure and properties.

Chemical Reactions Analysis

The reactivity of triazine derivatives can be quite diverse. For example, a regioselective synthesis of 2-amino-1,2,4-triazinones was achieved by reacting 3-methylthio-1,2,4-triazinones with O-(2,4-dinitrophenyl)hydroxylamine, demonstrating the potential for selective amination reactions . This indicates that "4-(Ethylthio)-1,3,5-triazin-2-amine" could also undergo various chemical reactions, which could be exploited to create a wide range of compounds with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are often determined by their substituents. The study on 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines recorded the main physical properties of the synthesized compounds and suggested their biological potential . This implies that "4-(Ethylthio)-1,3,5-triazin-2-amine" could also exhibit unique physical and chemical properties that may influence its biological activity and could be further investigated for potential applications.

Scientific Research Applications

Synthesis and Biological Activity

A practical synthesis pathway for 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, including derivatives similar to 4-(Ethylthio)-1,3,5-triazin-2-amine, was developed. These compounds have been identified as CGRP receptor antagonists, suggesting potential applications in the treatment of migraine or other neurological conditions (Lim, Dolzhenko, & Dolzhenko, 2014).

Chemical Transformations and Biochemical Influence

Research on the synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines revealed insights into chemical transformations leading to compounds with potential bioavailability and biochemical process influence. This work underscores the relevance of such compounds in scientific exploration, including their potential impact on lanosterol-14α-demethylase activity, hinting at possible applications in the development of fungistatic and fungicidal agents (Fedotov & Hotsulia, 2022).

Mechanistic Insights in Chemical Reactions

The study on the occurrence of the SN (ANRORC) mechanism in the amination of substituted 1, 3, 5-triazines, including derivatives similar to 4-(Ethylthio)-1,3,5-triazin-2-amine, provides valuable mechanistic insights. Understanding these reactions can significantly impact the synthesis of new compounds with varied applications, from materials science to pharmaceuticals (Simig, Plas, & Landheer, 2010).

Antimicrobial Applications

The development of new 1,2,4-triazine and thiadiazoles based derivatives of S-triazine, including structures analogous to 4-(Ethylthio)-1,3,5-triazin-2-amine, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative strains. Such findings highlight the potential for these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Malik & Patel, 2017).

Advanced Materials and Catalysis

The copper-catalyzed tandem reactions of 2-amine-[1,3,5]triazines with nitriles for synthesizing [1,2,4]triazolo[1,5-a][1,3,5]triazines showcase innovative approaches to chemical synthesis. These processes not only offer a pathway to novel compounds but also open up possibilities in materials science and catalysis, suggesting that derivatives of 4-(Ethylthio)-1,3,5-triazin-2-amine could play a role in these fields (Zhang et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


For a specific compound like “4-(Ethylthio)-1,3,5-triazin-2-amine”, these analyses would require experimental data and research. If you have access to a laboratory and the necessary equipment, you could potentially carry out some of these analyses yourself. Otherwise, you would need to rely on published research. If the compound is novel or not well-studied, it might be an interesting area for future research. Please note that all laboratory work should be carried out following appropriate safety procedures.


properties

IUPAC Name

4-ethylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKNGJOMAVMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649300
Record name 4-(Ethylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylthio)-1,3,5-triazin-2-amine

CAS RN

1030520-58-1
Record name 4-(Ethylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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